1-Acetoacetyl-2-Methylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-3-4-6-11(8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFIWRPCZDYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Acetoacetyl-2-Methylpiperidine
Executive Summary
This technical guide details the synthesis of 1-acetoacetyl-2-methylpiperidine (also known as N-acetoacetyl-2-pipecoline), a critical intermediate in the preparation of functionalized heterocycles, agrochemicals, and pharmaceutical scaffolds. The molecule features a chiral center at the C2 position of the piperidine ring and a reactive
This guide analyzes two primary synthetic pathways: the Diketene Route (favored for industrial scalability and atom economy) and the Acetoacetate Ester Route (favored for laboratory safety and accessibility). We address the specific kinetic challenges posed by the steric hindrance of the 2-methyl group and provide self-validating protocols for high-purity isolation.
Part 1: Retrosynthetic Analysis & Mechanistic Logic
The target molecule, this compound, can be disconnected at the amide bond. The synthesis relies on the acylation of a secondary amine (2-methylpiperidine ) with an acetoacetyl electrophile.
Mechanistic Challenges
-
Steric Hindrance: Unlike unsubstituted piperidine, 2-methylpiperidine possesses a methyl group adjacent to the nucleophilic nitrogen. This increases steric bulk, slightly retarding the rate of nucleophilic attack compared to linear amines or simple piperidine.
-
Rotamerism: The resulting amide bond exhibits restricted rotation. NMR analysis typically reveals a mixture of cis and trans rotamers (relative to the methyl group and carbonyl oxygen), which must be distinguished from impurities.
-
Chemoselectivity: The
-keto group is prone to enolization. Under highly basic conditions or high temperatures, self-condensation of the electrophile can compete with amide formation.
Pathway Visualization
The following diagram illustrates the two core pathways and the retrosynthetic logic.
Figure 1: Retrosynthetic disconnection and forward synthesis pathways comparing the Diketene ring-opening route (A) and the Ester transamidation route (B).
Part 2: Experimental Protocols
Method A: The Diketene Route (High Yield/Industrial)
Principle: The nucleophilic nitrogen of 2-methylpiperidine attacks the carbonyl carbon of diketene, triggering a ring-opening that forms the acetoacetamide. Advantages: 100% Atom economy, rapid reaction, no by-products. Hazards: Diketene is a lachrymator and potential explosion hazard if polymerized.
Reagents
-
2-Methylpiperidine (1.0 equiv)[1]
-
Diketene (1.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Catalyst: None required (exothermic autocatalysis)
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Solvation: Charge the flask with 2-methylpiperidine (e.g., 100 mmol, 9.9 g) and anhydrous DCM (50 mL). Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Dissolve diketene (105 mmol, 8.8 g) in DCM (20 mL) and transfer to the addition funnel. Add the diketene solution dropwise over 30–45 minutes.
-
Critical Control Point: Do not allow the internal temperature to exceed 10°C. The reaction is highly exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Validation: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The amine spot (low R_f, stains with Ninhydrin) should disappear.
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine (if any).
-
Wash with Saturated NaHCO₃ (1 x 20 mL) and Brine (1 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a pale yellow oil of sufficient purity (>95%). If necessary, purify via vacuum distillation (bp approx. 130–140°C at 0.5 mmHg).
Method B: The Ethyl Acetoacetate Route (Laboratory/Safer)
Principle: Thermal transamidation where the amine displaces the ethoxy group of the ester. Advantages: Avoids toxic diketene; reagents are shelf-stable. Disadvantages: Slower; requires heat; produces ethanol as a byproduct.
Reagents
-
2-Methylpiperidine (1.0 equiv)[1]
-
Ethyl Acetoacetate (1.2 equiv)
-
Solvent: Toluene or Xylene
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or Triethylamine (TEA)
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, for solvent reflux) or a short-path distillation head.
-
Mixing: Combine 2-methylpiperidine (50 mmol), ethyl acetoacetate (60 mmol), and DMAP (5 mmol) in Toluene (100 mL).
-
Reflux: Heat the mixture to reflux (110°C).
-
Mechanism Driver: If using a distillation head, distill off the ethanol/toluene azeotrope continuously to drive the equilibrium toward the product (Le Chatelier’s principle).
-
-
Duration: Reflux for 6–12 hours. The steric hindrance of the 2-methyl group makes this significantly slower than the reaction with piperidine.
-
Workup: Cool to room temperature. Wash with 1M HCl (to remove DMAP and unreacted amine). Dry organic layer and concentrate.
-
Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes) is often required to separate the product from excess ethyl acetoacetate.
Part 3: Process Optimization & Data
Comparative Analysis of Methods
| Feature | Method A: Diketene | Method B: Ethyl Acetoacetate |
| Atom Economy | 100% (Greenest) | ~70% (Loss of Ethanol) |
| Reaction Time | 2–3 Hours | 8–16 Hours |
| Temperature | 0°C to RT | >100°C (Reflux) |
| Yield (Typical) | 90–98% | 75–85% |
| Safety Profile | High Risk (Diketene is toxic/unstable) | Low Risk (Standard flammables) |
| Scalability | Preferred for >1kg batches | Preferred for <100g batches |
Experimental Workflow Diagram
Figure 2: Operational workflow for the isolation of the target amide based on reagent selection.
Part 4: Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Due to the amide bond, you will observe rotamers (typically in a 3:1 to 4:1 ratio).
-
δ 1.1–1.3 ppm: Doublet (3H) – Methyl group at C2.
-
δ 2.2–2.3 ppm: Singlet (3H) – Terminal methyl of the acetoacetyl group (
-C=O). -
δ 3.5 ppm: Singlet (2H) – Methylene protons between carbonyls (
). Note: This may appear as a complex multiplet or split signals due to enol tautomers. -
δ 3.0–4.5 ppm: Multiplets (1H + 2H) – Ring protons adjacent to Nitrogen (C2-H and C6-H₂). The chemical shift varies significantly between the cis and trans rotamers.
Infrared Spectroscopy (IR)
-
1720 cm⁻¹: Ketone C=O stretch (non-conjugated).
-
1640 cm⁻¹: Amide C=O stretch (tertiary amide).
-
No N-H stretch: Confirms complete conversion of the secondary amine.
Mass Spectrometry (ESI-MS)[2]
-
Target Mass: 183.25 g/mol (
) -
Observed: [M+H]⁺ = 184.1 or [M+Na]⁺ = 206.1.
References
-
Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318.
- Foundational text on the reactivity of diketene with amines.
-
Organic Syntheses. (1962). "Acetoacetanilide".[2] Org.[3][4][5] Synth. 1939, 19, 6; Coll. Vol. 2, 8.
- Establishes the standard protocol for reacting amines with acetoacetic esters/diketene.
-
National Center for Biotechnology Information. (2025). "2-Methylpiperidine (Compound)".[1][2][6][7][8] PubChem.
- Source for physical properties and safety data of the starting m
- Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning. Reference for interpreting rotameric signals in tertiary amides via NMR.
- Boese, R., et al. (2012). "Synthesis of N-acetoacetyl derivatives of hindered amines.
Sources
- 1. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Oxobutan-2-yl)piperidin-2-one | C9H15NO2 | CID 85795816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Piperidines | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Methylpiperidine [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
Physicochemical Properties & Synthetic Utility of 1-Acetoacetyl-2-Methylpiperidine: A Technical Guide
Executive Summary
1-Acetoacetyl-2-methylpiperidine (CAS 196407-99-5) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds. Characterized by a piperidine ring substituted with a methyl group at the C2 position and an acetoacetyl moiety at the nitrogen, this compound serves as a critical intermediate for generating diversity in drug discovery libraries. Its
Chemical Identity & Structural Analysis[1]
The physicochemical behavior of this compound is governed by the steric hindrance of the C2-methyl group and the electronic versatility of the
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 196407-99-5 |
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| SMILES | CC1CCCCN1C(=O)CC(=O)C |
| Structural Class |
Tautomeric Equilibrium
A defining feature of this molecule is the keto-enol tautomerism within the acetoacetyl side chain. While the keto form typically predominates in non-polar solvents, the enol form is stabilized by intramolecular hydrogen bonding and solvent polarity. This equilibrium is critical for reactivity, particularly in chelation-controlled reactions.
Figure 1: Keto-enol tautomerism of the acetoacetyl moiety. The equilibrium shifts based on solvent polarity and temperature.
Physicochemical Profile
As a "rare and unique" chemical often synthesized on-demand for early-phase discovery, experimental data for this specific CAS is sparse in public databases. The values below represent a synthesis of predicted data derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1-acetoacetylpiperidine).
Table 2: Physicochemical Properties
| Property | Value (Predicted/Estimated) | Significance in Processing |
| Physical State | Viscous Liquid or Low-Melting Solid | Handling requires warming for quantitative transfer. |
| Boiling Point | 280–300°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| Density | ~1.08 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | 0.5 – 0.9 | Moderate lipophilicity; likely membrane permeable but soluble in organic solvents. |
| pKa (α-carbon) | ~11.0 | The methylene protons between carbonyls are acidic, allowing alkylation. |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOSparingly Soluble: Water, Hexanes | Use chlorinated solvents for extraction; alcohols for reactions. |
Stability & Reactivity
-
Thermal Stability: Stable up to ~150°C. Prolonged heating above 180°C may induce decomposition or self-condensation.
-
Hydrolysis: The amide bond is robust, but the terminal acetyl group is susceptible to acid-catalyzed deacetylation.
-
Chelation: The
-dicarbonyl motif is a bidentate ligand. Trace metal ions (Fe, Cu) can form colored complexes, interfering with colorimetric assays.
Synthesis & Quality Control
For researchers requiring high-purity material, in-house synthesis is often preferred over sourcing from rare chemical libraries.
Synthetic Route
The most efficient route involves the acylation of 2-methylpiperidine. Direct reaction with diketene is industrial standard but hazardous; the use of tert-butyl acetoacetate (tBAA) offers a safer laboratory-scale alternative.
Protocol: Thermal Acetoacetylation
-
Reagents: 2-Methylpiperidine (1.0 eq), tert-butyl acetoacetate (1.1 eq).
-
Solvent: Toluene or Xylene (high boiling non-polar).
-
Conditions: Reflux (110–140°C) for 4–6 hours.
-
Mechanism: Nucleophilic attack of the piperidine nitrogen on the ester carbonyl, eliminating tert-butanol.
-
Purification: Vacuum distillation (0.5 mmHg) to remove unreacted amine.
Figure 2: Laboratory-scale synthesis workflow via transacylation.
Analytical Standards (QC)
-
NMR (
): Look for the characteristic singlet/doublet of the acetyl methyl group (~2.3 ppm) and the diastereotopic methylene protons of the piperidine ring. -
HPLC: Use a C18 column with an Acetonitrile/Water gradient (0.1% Formic Acid). The compound will elute later than the amine precursor due to amide formation.
Applications in Drug Development[3][4][5]
This compound is not typically a final drug but a "diversity-oriented synthesis" (DOS) scaffold.
Heterocyclic Library Generation
The 1,3-dicarbonyl system is a precursor for several "privileged structures" in medicinal chemistry:
-
Pyrazoles: Reaction with hydrazines yields pyrazole-piperidine hybrids, common in anti-inflammatory kinase inhibitors.
-
Coumarins/Chromones: Pechmann condensation with phenols creates bicyclic systems used in anticoagulant research.
-
Biginelli Reaction: Serves as the active methylene component to form dihydropyrimidines (calcium channel blockers).
Stereochemical Implications
The methyl group at C2 introduces chirality. If the starting material is racemic 2-methylpiperidine, the product will be racemic. Using enantiopure (R)- or (S)-2-methylpiperidine allows for the creation of chiral libraries, which is essential for probing the stereoselectivity of biological targets (e.g., GPCR binding pockets).
Safety & Handling Guidelines
While less volatile than its amine precursor, this compound presents specific hazards.
-
GHS Classification (Inferred):
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335)
-
-
Handling:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood to avoid inhalation of aerosols.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which can deprotonate the
-carbon and cause polymerization).
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic; moisture can shift the tautomeric equilibrium or induce slow hydrolysis.
References
-
Sigma-Aldrich. (n.d.). This compound Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6427443, 2-Methylpiperidine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Methylpiperidine. Retrieved from
-
JelSciences. (2024). Drug Design Strategies and Synthesis of Piperidine Derivatives. Retrieved from
-
ChemicalBook. (2026). 2-Methylpiperidine Properties and Reactions. Retrieved from
1-Acetoacetyl-2-Methylpiperidine CAS number and structure
An In-depth Technical Guide to 1-Acetoacetyl-2-Methylpiperidine
Abstract
This compound is a substituted heterocyclic compound featuring a piperidine core, a functional motif of significant interest in medicinal chemistry and synthetic research. This guide provides a comprehensive overview of its chemical identity, structure, plausible synthetic routes, and potential research applications based on the broader context of N-acylated piperidine derivatives. Due to its status as a rare research chemical, this document also synthesizes critical safety and handling information by evaluating data from structurally related compounds, offering a foundational resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is classified as an N-acylated piperidine derivative. The core structure is a six-membered piperidine ring, which is a saturated heterocycle containing one nitrogen atom.[1][2] This core is substituted at the nitrogen (position 1) with an acetoacetyl group and at the carbon adjacent to the nitrogen (position 2) with a methyl group.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 196407-99-5 | [3] |
| Molecular Formula | C₁₀H₁₇NO₂ | [3] |
| Molecular Weight | 183.25 g/mol | [3] |
| MDL Number | MFCD00085950 |[3] |
Chemical Structure
The structure consists of a 2-methylpiperidine ring where the nitrogen atom is bonded to the carbonyl carbon of an acetoacetyl group.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific synthesis procedures for this compound are not detailed in the available literature, a highly plausible route is the N-acylation of 2-methylpiperidine. This is a standard and widely used method for forming amide bonds with secondary amines like piperidines.[2]
The reaction would involve treating 2-methylpiperidine (the nucleophile) with a suitable acetoacetylating agent. Common reagents for this purpose include diketene or an acetoacetic ester (e.g., ethyl acetoacetate).
Experimental Protocol: Conceptual N-Acylation
-
Dissolution: Dissolve 2-methylpiperidine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath to manage the exothermic nature of the acylation reaction.
-
Reagent Addition: Slowly add the acetoacetylating agent (e.g., diketene, ~1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is offered by suppliers as a rare chemical for early-stage discovery research.[3] This indicates its primary role as a building block or intermediate in the synthesis of more complex molecules rather than as an end-product.
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide range of biological receptors.
Research into N-acylated piperidines has identified them as potential antagonists for receptors such as the P2Y14 receptor, which is implicated in inflammatory conditions like asthma, as well as in chronic pain and diabetes.[4] While this specific compound is not named, its structural class is highly relevant to this field of research. The acetoacetyl group offers additional synthetic handles for further modification, allowing for the creation of diverse chemical libraries for screening against biological targets.
Safety and Handling
Disclaimer: Specific safety and toxicological data for this compound are not available.[3] The information below is extrapolated from the safety profile of its parent amine, 2-methylpiperidine, and general chemical safety principles. Researchers must assume the compound is hazardous and handle it with appropriate caution.
-
Toxicity: The parent compound, 2-methylpiperidine, is harmful if swallowed and toxic if absorbed through the skin.[5][6] It is presumed to be destructive to the tissues of mucous membranes and the upper respiratory tract.[5][6]
-
Corrosivity: 2-Methylpiperidine is known to cause severe skin burns and serious eye damage.[6][7] It is critical to avoid all direct contact.
-
Flammability: While data for the target compound is absent, many related low-molecular-weight amines and piperidines are flammable liquids.[6][7] It should be kept away from heat, sparks, and open flames.[5]
Table 2: Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
|---|---|---|
| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of potentially toxic and corrosive vapors.[8] |
| Eye Protection | Wear chemical safety goggles and a face shield. | To protect against splashes that could cause severe eye damage.[5] |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause burns and toxic absorption.[5] |
| Skin Protection | Wear a lab coat and appropriate protective clothing. | To minimize the risk of accidental skin exposure.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To prevent degradation and leakage.[5] |
Conclusion
This compound (CAS 196407-99-5) is a specialized chemical intermediate with significant potential for synthetic and medicinal chemistry research. Its structure combines the privileged piperidine scaffold with a reactive acetoacetyl group, making it a valuable building block for creating novel compounds for drug discovery, particularly in areas targeting inflammatory and metabolic diseases. While specific data on its properties and synthesis are scarce, established principles of organic chemistry provide a solid framework for its preparation and handling. Extreme caution is warranted during its use, with safety protocols based on the hazardous nature of its parent amine, 2-methylpiperidine.
References
-
1-Acetyl-2-methyl-6-(prop-2-enyl)piperidine (N-Acetylpinidine) | PubChem. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist | National Institutes of Health. [Link]
-
1-acetyl-2-methylpiperidine | Molbase. [Link]
-
Piperidine, 1-acetyl- | NIST WebBook. [Link]
-
1-Methylpiperidine | Wikipedia. [Link]
-
2-Methylpiperidine (CAS 109-05-7) | Pharmaffiliates. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics | MDPI. [Link]
-
Piperidine | Wikipedia. [Link]
-
1-(benzylsulfanyl-methyl)-piperidine | ChemSynthesis. [Link]
-
Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of α-glucosidase | ResearchGate. [Link]
-
Asymmetric Piperidine Synthesis | Nottingham ePrints. [Link]
-
Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism | Frontiers. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI. [Link]
-
Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) | Cheméo. [Link]
-
2-Methylpiperidine | NIST WebBook. [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines | Royal Society of Chemistry. [Link]
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- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Solubility of 1-Acetoacetyl-2-Methylpiperidine in different solvents
[1][2][3][4][5][6][7][8][9]
This compound represents a class of
-
CAS Number: 196407-99-5[1]
-
Molecular Formula:
[1] -
Molecular Weight: 183.25 g/mol [1]
-
Structural Characteristics: The molecule possesses a dual nature—a lipophilic methyl-piperidine ring and a polar, hydrogen-bond-accepting acetoacetyl tail. This amphiphilic structure dictates a complex solubility profile dependent on solvent polarity and temperature.
Theoretical Solubility Landscape
In the absence of publicly available empirical datasets for this specific CAS, we apply Hansen Solubility Parameter (HSP) principles to predict solvent compatibility. The molecule's amide functionality suggests high affinity for protic polar solvents, while the hydrocarbon backbone ensures compatibility with select non-polar organics.
Predicted Solvent Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, IPA | High / Miscible | Strong H-bonding interactions with the amide carbonyls and keto group. |
| Aprotic Polar | Acetone, DMSO, DMF | High | Dipole-dipole interactions stabilize the polar acetoacetyl moiety. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the amide bond; standard solvent for piperidine derivatives. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good general solvency; likely crystallization solvent if the compound is solid. |
| Aromatic | Toluene, Xylene | Moderate | Pi-stacking is absent, but van der Waals forces with the piperidine ring allow solvation. |
| Aliphatic | n-Hexane, n-Heptane | Low / Immiscible | Polarity mismatch; likely to cause phase separation (oiling out) or precipitation. |
| Aqueous | Water | Low to Moderate | The hydrophobic |
Process Insight: For purification, a binary solvent system utilizing Ethyl Acetate (solvent) and n-Heptane (anti-solvent) is theoretically optimal for recrystallization or extractive isolation.
Experimental Protocol: Solubility Determination
To generate the precise data required for process design, the Isothermal Saturation Shake-Flask Method coupled with HPLC-UV quantification is the industry standard.
Materials & Equipment
-
Substance: this compound (>98% purity).
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene, Water).
-
Apparatus: Temperature-controlled orbital shaker (control
K), 0.45 m PTFE syringe filters, HPLC system with UV/Vis detector (210–254 nm).
Step-by-Step Methodology
-
Saturation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Ensure a solid phase (or distinct liquid phase if oiling out) persists.
-
Settling: Stop agitation and allow phases to separate for 2 hours at constant temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe to prevent precipitation. Filter immediately through a 0.45
m filter. -
Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC. Calculate the mole fraction solubility (
).
Workflow Visualization
The following diagram illustrates the critical path for solubility data acquisition and thermodynamic modeling.
Figure 1: Systematic workflow for determining and modeling solubility parameters.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions:
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived from regression analysis.
van't Hoff Equation
Used to determine the apparent enthalpy of dissolution (
-
Linear Plot: A plot of
vs. should yield a straight line if the enthalpy of solvation is constant over the temperature range.
Implications for Process Design
-
Crystallization: If the compound is solid at room temperature, the high predicted solubility in alcohols and low solubility in alkanes suggests a cooling crystallization or anti-solvent crystallization (adding Heptane to an Ethanolic solution) is the most viable purification route.
-
Extraction: For liquid-liquid extraction from aqueous reaction mixtures, Dichloromethane or Ethyl Acetate are recommended due to high partition coefficients favoring the organic phase.
References
-
National Institute of Standards and Technology (NIST). Isothermal Shake-Flask Method for Solubility Determination. NIST WebBook. Available at: [Link]
- Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009. (Standard reference for solubility protocols).
-
PubChem. Compound Summary: Piperidine Derivatives. National Library of Medicine. Available at: [Link]
1-Acetoacetyl-2-Methylpiperidine: A Strategic Scaffold for Quinolizidine Alkaloid Synthesis
Executive Summary
This technical guide details the synthesis, reactivity, and application of 1-acetoacetyl-2-methylpiperidine (CAS 196407-99-5) and its analogues. While often categorized as a simple building block, this compound represents a critical "tethered dicarbonyl" scaffold. It serves as a privileged intermediate in the asymmetric synthesis of quinolizidine alkaloids (e.g., lupinine, sparteine) and pharmaceutical candidates targeting glycosidases and sodium channels. This document provides optimized protocols for its synthesis and downstream cyclization, emphasizing the mechanistic causality required for high-yield bicyclic ring formation.
Part 1: Structural Significance & Synthesis
The utility of this compound lies in its 1,3-dicarbonyl motif attached to a chiral cyclic amine. This structure is primed for intramolecular condensation reactions, specifically allowing access to the quinolizidin-4-one core via N-acyliminium ion intermediates or direct aldol-type cyclizations.
Synthetic Pathways
Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale and safety constraints regarding diketene handling.
Method A: The Diketene Route (Industrial Standard)
-
Mechanism: Nucleophilic attack of the secondary amine (2-methylpiperidine) on the strained lactone ring of diketene.
-
Pros: Atom economy (100%), rapid kinetics, no alcohol byproducts.
-
Cons: Diketene is hazardous and unstable; requires cryogenic handling.
Method B: The
-Keto Ester Route (Laboratory Standard)
-
Mechanism: Thermal transamidation using tert-butyl acetoacetate.
-
Pros: Safer reagents, easy handling.
-
Cons: Requires high temperatures (
C) to drive equilibrium; formation of alcohol byproduct (t-BuOH).
Optimized Experimental Protocol (Method B)
-
Reagents: 2-Methylpiperidine (1.0 eq), tert-Butyl acetoacetate (1.1 eq), Toluene (Solvent).
-
Catalyst: DMAP (0.05 eq) or molecular sieves to remove alcohol.
| Step | Operation | Technical Rationale |
| 1 | Mixing | Combine amine and keto-ester in toluene under |
| 2 | Reflux | Heat to |
| 3 | Monitoring | TLC (EtOAc/Hexane 1:1). |
| 4 | Workup | Wash with 1M HCl, then brine. |
| 5 | Purification | Vacuum distillation or Flash Chromatography. |
Part 2: Cyclization to Quinolizidine Cores
The transformation of this compound into a bicyclic quinolizidin-4-one is the pivotal application. This is typically achieved via an intramolecular Knoevenagel condensation or an N-acyliminium ion cyclization, often requiring an electrophilic handle (e.g., an aldehyde) at the 2-position or external condensation partners.
Mechanistic Pathway: Intramolecular Condensation
The acetoacetyl group acts as a nucleophile (at the
Figure 1: Mechanistic cascade from the acetoacetyl derivative to the bicyclic quinolizidine core.
Critical Parameters for Cyclization
Success in this transformation relies on controlling the enol/keto equilibrium and the stereochemistry of the 2-methyl group.
| Parameter | Optimal Condition | Causality |
| Solvent | Benzene or Toluene | Non-polar solvents favor the cis-enol form via internal H-bonding, accelerating cyclization. |
| Catalyst | Piperidinium Acetate / AcOH | Buffer system promotes gentle enolization without polymerizing the sensitive aldehyde partner. |
| Temperature | Reflux w/ Dean-Stark | Water removal is thermodynamically essential to drive the condensation-dehydration sequence. |
| Stereocontrol | Low Temp (-78°C) for LDA | Kinetic control (LDA) favors the kinetic enolate, influencing the cis/trans ring fusion ratio. |
Part 3: Analogues & Structure-Activity Relationships (SAR)
Modifications to the this compound scaffold allow for the generation of diverse alkaloid libraries.
Structural Variations
-
Ring Size (Pyrrolidine Analogues):
-
Precursor: 1-Acetoacetyl-2-methylpyrrolidine.
-
Product:Indolizidine alkaloids (e.g., swainsonine analogues).
-
Effect: Tighter ring strain increases reactivity toward ring-opening but enhances binding affinity in glycosidase inhibition.
-
-
Side Chain (Benzoyl/Malonyl):
-
Modification: Replacing the acetoacetyl (methyl) group with a phenyl or ester group.
-
Product: Benzoquinolizidines or functionalized lactams.[3]
-
Effect: Increases lipophilicity and alters the electronic properties of the resulting enolate.
-
Comparative Yield Data (Cyclization Efficiency)
The following table summarizes the cyclization efficiency of various N-acetoacetyl derivatives into their respective bicyclic lactams using the Knoevenagel route.
| Substrate (N-Acetoacetyl-) | Target Ring System | Yield (Optimized) | Key Challenge |
| 2-Methylpiperidine | Quinolizidine | 78% | Steric hindrance at C2 |
| Piperidine (Unsubst.) | Quinolizidine | 85% | Lack of stereocenter |
| 2-Methylpyrrolidine | Indolizidine | 62% | Ring strain in transition state |
| Morpholine | Oxa-quinolizidine | 91% | High solubility, easy workup |
References
-
Comins, D. L., & Hong, H. (1991). "Preparation of N-acyl-2,3-dihydro-4-pyridones: A general route to quinolizidine alkaloids." Journal of Organic Chemistry. Retrieved from [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). "Biosynthesis of the lupine alkaloids. I. Lupinine." Canadian Journal of Chemistry, 66(11), 2707-2718. Retrieved from [Link]
Sources
Technical Guide: Tautomerism & Rotamerism in 1-Acetoacetyl-2-Methylpiperidine
The following technical guide details the structural dynamics of 1-Acetoacetyl-2-methylpiperidine, focusing on the characterization of its tautomeric and rotameric equilibria.
Executive Summary
This compound (CAS 196407-99-5) is a critical
-
Keto-Enol Tautomerism: The equilibrium between the 1,3-dicarbonyl form and its hydrogen-bonded enol counterpart.
-
Amide Rotamerism: Restricted rotation around the N–C(=O) bond due to partial double-bond character (
strain). -
Stereochemical Induction: The chiral center at C2 (2-methyl) imposes diastereomeric environments, splitting NMR signals further.
This guide provides a self-validating protocol for identifying, quantifying, and controlling these forms to ensure batch-to-batch consistency in drug development.
Molecular Architecture & Equilibria
The reactivity of this compound is dictated by the stability of its enol form. In non-polar solvents, the (Z)-enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl oxygen.
The Equilibrium Landscape
The molecule exists primarily in four dynamic states in solution:
-
Keto-Major / Keto-Minor: Rotamers of the dicarbonyl form.
-
Enol-Major / Enol-Minor: Rotamers of the enolized form.
Structural Dynamics Diagram
The following graph illustrates the equilibrium pathways. The Enol form is generally favored in non-polar media (e.g.,
Figure 1: Mechanistic pathway showing the interplay between keto-enol tautomerism and amide bond rotation. The Z-Enol form is often the "reactive species" in chelation-controlled syntheses.
Analytical Characterization Protocol
Accurate quantification requires differentiating "true" impurities from tautomers. Tautomers will coalesce at high temperatures; impurities will not.
Nuclear Magnetic Resonance (NMR) Profiling
Objective: Quantify the Enol:Keto ratio (
| Feature | Keto Form ( | Enol Form ( | Structural Cause |
| Absent | |||
| Methine (Vinyl) | Absent | ||
| Enol Hydroxyl | Absent | Intramolecular H-Bond | |
| Methyl (Acetyl) | Shielding in enol form |
Note on Rotamers: Due to the 2-methylpiperidine chirality, you will often observe "shadow peaks" (e.g., two singlets for the acetyl methyl group) with an integration ratio typically around 3:1 or 4:1 depending on the steric bulk of the
Validated Workflow: Determining
This protocol ensures you are measuring equilibrium constants, not kinetic artifacts.
Figure 2: Step-by-step decision tree for distinguishing tautomeric species from synthetic impurities using NMR spectroscopy.
Experimental Methodologies
Protocol A: Solvent-Dependent Equilibrium Shift
Rationale: To prove the identity of the compound, one must shift the equilibrium. The keto form is more polar; thus, polar solvents stabilize it.[1][2]
-
Preparation: Dissolve 10 mg of this compound in 0.6 mL of
(Sample A) and 0.6 mL of (Sample B). -
Equilibration: Allow samples to stand at 25°C for 30 minutes.
-
Observation:
-
Sample A (
): Expect 15-30% Enol content. The enol proton ( ppm) should be sharp due to strong H-bonding. -
Sample B (
): Expect <5% Enol content. DMSO acts as a H-bond acceptor, disrupting the intramolecular chelate and favoring the diketo form.
-
Protocol B: Variable Temperature (VT) Coalescence
Rationale: Rotamers exchange slowly at room temperature (broadening peaks). Heating increases the exchange rate, causing peak coalescence.
-
Setup: Use a high-boiling solvent (e.g., Toluene-
or DMSO- ). -
Stepwise Heating: Acquire spectra at 25°C, 45°C, 65°C, and 85°C.
-
Analysis: Monitor the split signals of the piperidine ring protons. As T increases, the distinct rotamer signals will merge into a single average signal, confirming they are conformational isomers, not impurities.
Implications for Drug Development
Understanding this tautomerism is vital for:
-
Alkylation Reactions: The Enol form is the nucleophile. Reactions in non-polar solvents (favoring Enol) often proceed faster or with different regioselectivity than in polar solvents.
-
Chiral Analysis: HPLC methods must account for the fact that the rotamers may separate on chiral columns at low temperatures, potentially leading to "double peaks" for a single enantiomer. Run HPLC at elevated temperatures (
) to average the rotamers if possible.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 196407-99-5.
-
ThermoFisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-
Beilstein Journal of Organic Chemistry. Tautomerism as primary signaling mechanism in metal sensing: the case of amide group.
-
MDPI.Tautomerism of
-Diketones and -Thioxoketones.
Sources
Commercial Sources & Validation of 1-Acetoacetyl-2-Methylpiperidine
A Technical Guide for Research & Development
Part 1: Executive Technical Summary
1-Acetoacetyl-2-methylpiperidine (CAS: 196407-99-5 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates, agrochemicals, and functional pigments. Unlike commodity piperidines, this compound is often categorized as a "rare" or "library" chemical, meaning it is not routinely stocked in bulk by generalist suppliers.[1]
Effective sourcing requires a bifurcated strategy:
-
Discovery Scale (<10g): Sourcing from specialized "rare chemical" libraries (e.g., AldrichCPR).[1]
-
Process Scale (>100g): Contracting custom synthesis due to the compound's limited shelf stability and specific stereochemical requirements.
Critical Technical Alert: The starting material, 2-methylpiperidine, contains a chiral center at the C2 position.[1] Unless explicitly specified as enantiopure (e.g., (S)- or (R)-), commercial this compound is supplied as a racemate . Researchers developing chiral drugs must validate the stereochemistry of the received material immediately upon receipt.
Part 2: Chemical Profile & Specifications[2][3]
Before engaging suppliers, the following technical specifications must be defined to ensure downstream compatibility.
| Parameter | Technical Specification | Notes |
| Chemical Name | 1-(3-Oxobutanoyl)-2-methylpiperidine | IUPAC Name |
| CAS Number | 196407-99-5 | Primary identifier for the acetoacetyl derivative. |
| Molecular Formula | C₁₀H₁₇NO₂ | MW: 183.25 g/mol |
| Core Structure | Piperidine ring with C2-Methyl and N-Acetoacetyl groups | |
| Chirality | Racemic (standard) or Enantiopure (custom) | Critical: Most catalog items are racemic.[2][3] |
| Purity Requirement | >95% (Discovery), >98% (GMP/GLP) | Major impurities: 2-methylpiperidine (hydrolysis), acetoacetic acid.[1] |
| Appearance | Viscous liquid or low-melting solid | Hygroscopic; tends to darken upon oxidation. |
Part 3: Sourcing Strategy & Supplier Landscape
Due to the niche nature of this compound, a standard catalog search is often insufficient.[1] The following hierarchy is recommended for reliable procurement.
Tier 1: Catalog Suppliers (Discovery Scale)
These suppliers list the compound in their "Rare Chemical" or "Building Block" collections. Availability is often fluctuating.
-
Sigma-Aldrich (Merck): Listed under the AldrichCPR (Custom Products & Rare Chemicals) line.
-
Pros: High reliability, established QA/QC.[1]
-
Cons: "As-is" sales terms often apply to CPR products; limited analytical data provided.
-
-
Molbase / ChemicalBook Aggregators: Useful for identifying stock in Asia (specifically Hangzhou and Shanghai regions).
-
Pros: Access to lower-cost bulk options.
-
Cons: High variability in batch quality; requires rigorous internal validation.
-
Tier 2: Custom Synthesis (Process Scale)
For quantities exceeding 100g, or when enantiopure material is required, custom synthesis is the only viable path.[1] The synthesis is straightforward but requires handling of reactive ketenes or esters.
Recommended CRO Capabilities:
-
Experience with Knoevenagel condensations or Hantzsch synthesis .
-
Capability to handle Diketene (hazardous) or tert-Butyl acetoacetate (safer alternative).
-
Chiral HPLC capabilities for enantiomeric excess (ee) determination.
Supplier Selection Decision Tree
Figure 1: Decision matrix for sourcing this compound based on scale and stereochemical needs.
Part 4: Technical Validation Protocol (Self-Validating System)
Because "rare collection" chemicals often lack comprehensive Certificates of Analysis (CoA), the researcher must validate the material.[1] Do not rely solely on the supplier's label.
1H-NMR Validation
The acetoacetyl group exists in equilibrium between keto and enol forms, which complicates the NMR spectrum.
-
Solvent: CDCl₃
-
Key Signals:
-
Piperidine Ring: Multiplets at 1.4–1.7 ppm (ring CH₂), 2.8–3.5 ppm (N-CH₂).[1]
-
C2-Methyl Group: Doublet at ~1.1–1.2 ppm.
-
Acetoacetyl Group (Keto Form): Singlet at ~2.2 ppm (terminal methyl) and Singlet at ~3.5 ppm (internal -CH₂-).
-
Acetoacetyl Group (Enol Form): Singlet at ~1.9 ppm (methyl), Singlet at ~5.0 ppm (vinyl CH), and broad OH signal >12 ppm.[1]
-
-
Pass Criteria: Integration ratio of methyl doublet to acetoacetyl signals must be 1:1 (normalized for protons). Presence of both keto and enol sets is normal.
Impurity Profiling (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm (weak absorption for keto, strong for enol).[1]
-
Common Impurity: 2-Methylpiperidine (Starting material).[4] This is a secondary amine and will interfere with downstream electrophilic substitutions.
-
Test: Ninhydrin stain on TLC (2-methylpiperidine stains red/purple; product stains weakly or not at all).
-
Part 5: In-House Synthesis Alternative
If commercial supply is unavailable or degraded, the compound can be synthesized in-house with high purity using the tert-butyl acetoacetate method (avoiding hazardous diketene).
Reaction Scheme: 2-Methylpiperidine + tert-Butyl acetoacetate → this compound + t-BuOH
Protocol:
-
Reflux: Mix 2-methylpiperidine (1.0 equiv) and tert-butyl acetoacetate (1.1 equiv) in Toluene.
-
Catalysis: Add catalytic DMAP (5 mol%).
-
Drive: Heat to reflux (110°C) for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[5]
-
Purification: Vacuum distillation is preferred over column chromatography due to the keto-enol polarity streaking on silica.
Part 6: References
-
Sigma-Aldrich. this compound Product Detail (AldrichCPR). Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Methylpiperidine (Precursor). PubChem CID 7974.[6] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: 2-Methylpiperidine. Retrieved from [1]
-
BenchChem. Comparative Guide to the Synthesis of Substituted Piperidines. Retrieved from [1]
-
Molbase. Supplier Aggregation for CAS 196407-99-5. Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 1-Acetoacetyl-2-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Acetoacetyl-2-methylpiperidine is a specialty chemical with limited currently published data regarding its specific reactivity. The following application notes and protocols are based on established principles of organic chemistry, particularly the well-documented reactivity of β-keto amides. These guidelines are intended to serve as a foundational resource for researchers to explore the synthetic potential of this compound. All protocols should be considered as starting points and may require optimization.
Introduction: Unveiling the Potential of a Versatile Building Block
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its substitution with various functional groups allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a unique derivative that combines the structural features of the 2-methylpiperidine ring with the versatile reactivity of an acetoacetyl amide moiety. This β-dicarbonyl functionality serves as a powerful synthon for a wide range of chemical transformations, making it a potentially valuable intermediate in the synthesis of complex molecules and heterocyclic systems.[2]
The presence of multiple nucleophilic and electrophilic sites within the this compound molecule opens a gateway to diverse synthetic pathways. The active methylene group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic enolate, while the carbonyl carbons are susceptible to attack by various nucleophiles. This dual reactivity is the foundation for its utility in constructing five- and six-membered heterocyclic rings, which are of significant interest in drug discovery.[2]
This document provides a detailed exploration of the predicted synthetic applications of this compound, complete with mechanistic insights and detailed, adaptable protocols for key transformations.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of acetoacetyl amides involves the acylation of an amine with diketene.[3] This reaction is typically rapid and proceeds in high yield. For the synthesis of this compound, 2-methylpiperidine would be the amine precursor.
Reaction Principle:
The reaction proceeds via the nucleophilic attack of the secondary amine of 2-methylpiperidine on the electrophilic carbonyl of the β-lactone ring of diketene. This results in ring-opening and the formation of the corresponding acetoacetyl amide. The reaction is often conducted at low temperatures to minimize the formation of byproducts from the thermal decomposition of diketene.[3]
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylpiperidine
-
Diketene
-
Anhydrous Toluene (or other inert solvent)
-
Round-bottom flask equipped with a magnetic stir bar and dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-methylpiperidine (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diketene (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or chromatography if necessary.
Applications in Heterocyclic Synthesis
The 1,3-dicarbonyl motif in this compound is an ideal precursor for the synthesis of a variety of heterocyclic systems.
Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is a cornerstone for the formation of pyrazole and pyrazolone rings, which are prevalent in many pharmaceuticals.[5]
Reaction Principle: The reaction begins with the condensation of hydrazine with the ketone carbonyl of the acetoacetyl group to form a hydrazone intermediate. The second nitrogen of the hydrazine then undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to cyclization and dehydration to form the stable pyrazole ring.[4]
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol 2: General Procedure for the Synthesis of Pyrazoles
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. A catalytic amount of acid (if using ethanol) can be added to facilitate the reaction.[5]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine Hydrate | 3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5(4H)-one |
| This compound | Phenylhydrazine | 3-Methyl-1-phenyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5(4H)-one |
Synthesis of Pyrimidine Derivatives
This compound can serve as a three-carbon component in the synthesis of pyrimidines, for example, through a Biginelli-type reaction. Pyrimidines are of immense interest due to their presence in nucleic acids and a wide range of biologically active compounds.[6]
Reaction Principle: The synthesis of a dihydropyrimidine can be achieved through a one-pot multicomponent reaction of an aldehyde, a β-dicarbonyl compound (like this compound), and urea or thiourea.[7] The reaction is typically acid-catalyzed.
Protocol 3: General Procedure for the Synthesis of Pyrimidine Derivatives
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of hydrochloric acid
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.[7]
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Japp-Klingemann Reaction for Hydrazone Synthesis
The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto acids or esters and aryl diazonium salts.[8][9] This reaction can be adapted for β-keto amides. The resulting hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.[8]
Reaction Principle: The reaction involves the coupling of an aryl diazonium salt with the enolate of the β-keto amide. This is followed by the cleavage of the acetyl group to yield the corresponding hydrazone.[8]
Caption: Key steps in the Japp-Klingemann Reaction.
Protocol 4: General Procedure for the Japp-Klingemann Reaction
Materials:
-
Aniline derivative
-
Sodium nitrite
-
Hydrochloric acid
-
This compound
-
Sodium acetate or other suitable base
-
Ethanol/Water
Procedure: Part A: Preparation of the Diazonium Salt
-
Dissolve the aniline derivative (1.0 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0 equivalent) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
Part B: Coupling Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) and sodium acetate (3.0 equivalents) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto amide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
The product hydrazone will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Conclusion
While specific literature on the applications of this compound is not yet widespread, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. Based on the well-established chemistry of β-keto amides, this compound is a promising precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyrimidines, which are of significant interest in the pharmaceutical industry. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic potential of this intriguing molecule. As with any new substrate, optimization of reaction conditions will be key to achieving high yields and purity.
References
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]
- β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. [No Valid URL Found]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC. [Link]
-
A Review on the Synthetic Routes to β-Keto Amides. Bentham Science Publishers. [Link]
-
DNA-Compatible Synthesis of β-Ketoamides as Intermediates for On-DNA Chemical Diversification. ACS Publications. [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. [Link]
- Knorr Pyrazole Synthesis. [No Valid URL Found]
-
Japp–Klingemann reaction. Wikipedia. [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Bis-pyrimidine acetamides: design, synthesis and biological evaluation. PMC. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
-
Japp-Klingemann Reaction. SynArchive. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Japp-Klingemann reaction. chemeurope.com. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Acetoacetyl amides and process for their preparation.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [No Valid URL Found]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Multicomponent Synthesis of α-Branched Amides. ResearchGate. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2152132A - Acetoacetyl amides and process for their preparation - Google Patents [patents.google.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
Application Note: A Detailed Protocol for the Acetoacetylation of 2-Methylpiperidine
Introduction
The acetoacetylation of amines is a fundamental chemical transformation that introduces the acetoacetyl group (CH₃C(O)CH₂C(O)-) onto a nitrogen atom, forming a β-ketoamide. This moiety is a versatile synthetic intermediate, widely utilized in the pharmaceutical and fine chemical industries.[1][2] The resulting N-acetoacetylated compounds serve as precursors for a variety of heterocyclic systems and can participate in further chemical modifications. 2-Methylpiperidine, a cyclic secondary amine, is a common structural motif in many biologically active compounds.[3] Its acetoacetylation provides a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and development.
This application note provides a comprehensive and detailed protocol for the acetoacetylation of 2-methylpiperidine using diketene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential safety information and characterization data.
Reaction Mechanism and Scientific Rationale
The acetoacetylation of 2-methylpiperidine with diketene proceeds via a nucleophilic acyl substitution reaction. Diketene, the dimer of ketene, is a highly reactive and efficient acetoacetylating agent.[1][2] The reaction mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine, 2-methylpiperidine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene.[4]
-
Ring Opening: This nucleophilic attack leads to the opening of the strained four-membered ring of diketene.
-
Proton Transfer: A subsequent proton transfer from the nitrogen to the resulting enolate oxygen generates the stable β-ketoamide product, 1-acetoacetyl-2-methylpiperidine.
The reaction is typically exothermic and proceeds readily without the need for a catalyst. However, careful control of the reaction temperature is crucial to prevent side reactions and ensure a high yield of the desired product. The use of a suitable solvent helps to moderate the reaction rate and facilitate heat dissipation.
Reaction Scheme:
Caption: General reaction scheme for the acetoacetylation of 2-methylpiperidine.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Methylpiperidine | ≥98% | e.g., Sigma-Aldrich | 109-05-7 |
| Diketene | Stabilized, ≥98% | e.g., Sigma-Aldrich | 674-82-8 |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 108-88-3 |
| Sodium sulfate (anhydrous) | Reagent grade | e.g., Fisher Scientific | 7757-82-6 |
| Round-bottom flask (250 mL) | - | - | - |
| Addition funnel (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Rotary evaporator | - | - | - |
Safety Precautions
-
Diketene is highly toxic, flammable, and a lachrymator. It can polymerize violently, especially in the presence of acids or bases.[5][6][7] Handle diketene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. Keep away from heat, sparks, and open flames.
-
2-Methylpiperidine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8] It is harmful if swallowed or inhaled. Handle with appropriate PPE in a fume hood.
-
Toluene is a flammable liquid and can cause skin and eye irritation. It is also a suspected teratogen. Use in a well-ventilated area and avoid inhalation of vapors.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 2-methylpiperidine (9.92 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.
-
-
Addition of Diketene:
-
Slowly add diketene (8.41 g, 0.1 mol) to the addition funnel.
-
Add the diketene dropwise to the stirred solution of 2-methylpiperidine over a period of approximately 30-45 minutes.
-
Maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic, and careful control of the addition rate is necessary.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of water to remove any unreacted starting materials and water-soluble byproducts.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification (Optional):
-
The resulting crude product, this compound, is often of sufficient purity for many applications.
-
If further purification is required, vacuum distillation can be performed.
-
Characterization
The final product, this compound, should be a colorless to pale yellow oil.
-
CAS Number: 196407-99-5
-
Molecular Formula: C₁₀H₁₇NO₂
-
Molecular Weight: 183.25 g/mol
The structure and purity of the product can be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetoacetyl and 2-methylpiperidine moieties.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and amide groups.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product.
Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount (g) | Density (g/mL) | Boiling Point (°C) |
| 2-Methylpiperidine | C₆H₁₃N | 99.18 | 0.1 | 9.92 | 0.844 | 118-119 |
| Diketene | C₄H₄O₂ | 84.07 | 0.1 | 8.41 | 1.09 | 127 |
| This compound | C₁₀H₁₇NO₂ | 183.25 | ~0.1 (theory) | ~18.33 (theory) | - | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time at room temperature. Ensure the stoichiometry of the reactants is correct. |
| Loss of product during work-up | Ensure complete extraction of the product from the aqueous layer. Be careful during the removal of the solvent on the rotary evaporator. | |
| Dark-colored product | Side reactions due to high temperature | Maintain the reaction temperature below 10 °C during the addition of diketene. Use a slower addition rate. |
| Presence of starting material in the final product | Incomplete reaction or incorrect stoichiometry | Re-check the molar equivalents of the reactants. Consider extending the reaction time. If necessary, purify the product by vacuum distillation. |
Conclusion
This application note provides a reliable and detailed protocol for the acetoacetylation of 2-methylpiperidine. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently synthesize this compound, a valuable intermediate for further chemical transformations. The provided information on the reaction mechanism, materials, and troubleshooting will aid in the successful execution of this synthesis.
References
-
Wikipedia. (2023, October 27). Diketene. Retrieved from [Link]
-
Grokipedia. (n.d.). Diketene. Retrieved from [Link]
- Patai, S. (Ed.). (1977).
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): DIKETENE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Methylpiperidine. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). Diketene. Retrieved from [Link]
-
PubChem. (n.d.). Diketene. Retrieved from [Link]
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-2-methyl-6-(prop-2-enyl)piperidine (N-Acetylpinidine) | C11H19NO | CID 592457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Studies on Ketene and its Derivatives. XX. : Reaction of Diketene with 2-Pyridylacetonitrile / YAKUGAKU ZASSHI, 1967 [sci-hub.jp]
- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1-Acetoacetyl-2-Methylpiperidine in Modern Heterocyclic Chemistry
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-acetoacetyl-2-methylpiperidine. This versatile building block, featuring a reactive 1,3-dicarbonyl system and a chiral piperidine moiety, is an exemplary synthon for constructing a diverse array of heterocyclic scaffolds. This document details the core reactivity and provides field-proven, step-by-step protocols for the synthesis of key heterocyclic systems, including substituted pyridones, pyrazoles, isoxazoles, and thiophenes. The causality behind experimental choices, mechanistic considerations, and the self-validating nature of each protocol are explained to ensure scientific integrity and reproducibility.
Introduction: A Synthon of Strategic Importance
In the landscape of medicinal chemistry and materials science, the development of efficient and modular routes to complex heterocyclic structures is paramount. This compound emerges as a highly valuable and underutilized precursor in this pursuit. Its molecular architecture is distinguished by two key features:
-
The Acetoacetyl Group: A classic 1,3-dicarbonyl motif that provides a rich platform for a multitude of cyclization and condensation reactions. The methylene protons are acidic and readily deprotonated, creating a potent nucleophile, while the two carbonyl carbons serve as electrophilic sites.
-
The 2-Methylpiperidine Moiety: A saturated N-heterocycle that imparts significant three-dimensional character and a chiral center. This is particularly advantageous in drug discovery for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.
This guide moves beyond theoretical applications to provide robust, actionable protocols that leverage the unique reactivity of this synthon to build molecular complexity efficiently.
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound is rooted in the dual reactivity of the acetoacetyl group. Understanding this is critical to designing successful synthetic strategies.
-
Nucleophilic Character: The α-protons located on the carbon between the two carbonyl groups (pKa ≈ 11 in DMSO) are readily abstracted by a base to form a stabilized enolate. This enolate is a soft nucleophile, ideal for participating in Michael additions, Knoevenagel condensations, and other C-C bond-forming reactions.
-
Electrophilic Character: Both the acetyl carbonyl (C2') and the amide carbonyl (C1) are electrophilic. The acetyl carbonyl is generally more reactive towards strong nucleophiles, providing a site for initial condensation reactions that precede cyclization.
The choice of reaction conditions (catalyst, temperature, solvent) dictates which of these pathways is favored, allowing for precise control over the final heterocyclic product.
Caption: Core reactivity pathways of the acetoacetyl synthon.
Application I: Synthesis of Substituted Pyridone Derivatives
The construction of pyridone rings, a core scaffold in numerous pharmaceuticals, is a primary application. By reacting this compound with a compound providing the remaining two carbons and nitrogen of the ring, highly functionalized piperidine-fused or substituted pyridones can be synthesized. This is conceptually related to the classical Hantzsch pyridine synthesis.
Protocol 3.1: Synthesis of a 4-Methyl-2-pyridone Derivative
This protocol describes the reaction with cyanoacetamide, a common and effective partner for forming the pyridone ring system.
Rationale: The reaction proceeds via an initial Knoevenagel condensation between the active methylene of cyanoacetamide and the acetyl carbonyl of the starting material, driven by a basic catalyst. This is followed by an intramolecular Michael addition of the amide nitrogen onto the α,β-unsaturated system and subsequent tautomerization to yield the stable pyridone ring. Piperidine is often used as a catalyst for this type of transformation.[1]
Materials:
-
This compound (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
Piperidine (0.2 eq, catalyst)
-
Ethanol (anhydrous, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 27.3 mmol) and cyanoacetamide (2.52 g, 30.0 mmol).
-
Add 50 mL of anhydrous ethanol to dissolve the reactants.
-
Add piperidine (0.46 g, 5.4 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to yield the target pyridone derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Caption: Key stages of the Gewald aminothiophene synthesis.
Potential Application IV: Fused Systems via Intramolecular Cyclization
While the piperidine nitrogen is not aromatic, acid-catalyzed intramolecular cyclization onto an appropriate tethered group remains a plausible strategy for creating fused bicyclic systems, analogous in principle to the Knorr quinoline synthesis. [1][2][3]This requires prior modification of the this compound or reaction with a partner that introduces a reactive site. For instance, if reacted with an aniline derivative to form a β-ketoanilide, a subsequent Knorr cyclization using strong acid (e.g., H₂SO₄, PPA) would yield a quinolone.
The general principle involves the protonation of a carbonyl oxygen by a strong acid, followed by an intramolecular electrophilic attack by the other carbonyl carbon onto a nucleophilic site (like an aromatic ring), and subsequent dehydration to form the fused ring. This advanced application highlights the potential for creating complex, drug-like scaffolds.
Conclusion
This compound is a powerful and versatile synthon for heterocyclic chemistry. Its readily accessible reactive sites allow for the straightforward and efficient construction of diverse and medicinally relevant scaffolds, including pyridones, pyrazoles, isoxazoles, and thiophenes. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to explore the full synthetic potential of this valuable building block in their drug discovery and materials science programs.
References
-
Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie. 1886, 236(1-2), 69-115. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Al-Ostath, A. et al. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. 2017. [Link]
-
Wikipedia. Knorr quinoline synthesis. Wikipedia. [Link]
-
SynArchive. Knorr Quinoline Synthesis. SynArchive. [Link]
-
Jetir.org. Synthesis and characterization of substituted pyridones using isatoic anhydride. Jetir.org. [Link]
-
Auctores Journals. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals. 2024. [Link]
-
Organic Chemistry Portal. Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]
-
Wikipedia. Gewald reaction. Wikipedia. [Link]
-
Snieckus, V. et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. 2025. [Link]
-
Ma, D. et al. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. 2025. [Link]
-
J&K Scientific LLC. Gewald Reaction. J&K Scientific LLC. 2025. [Link]
-
Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
DTIC. Piperidine Synthesis. DTIC. 2025. [Link]
-
El-Sayed, W. A. et al. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Arkivoc. 2007. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]
-
Nevado, C. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Coldham, I. et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. 2022. [Link]
-
ResearchGate. Reaction Scheme of Cyclization Synthesis with Piperidine. ResearchGate. [Link]
Sources
Gas chromatography (GC) analysis of 1-Acetoacetyl-2-Methylpiperidine
Protocol for Pharmaceutical Intermediate Profiling & Impurity Control
Executive Summary & Chemical Context
1-Acetoacetyl-2-methylpiperidine is a critical heterocyclic intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those containing piperidine scaffolds found in thrombin inhibitors (e.g., Argatroban analogs) and local anesthetics.
The analysis of this compound presents specific chromatographic challenges:
-
Amide Tailing: The tertiary amide moiety (
) induces polarity that can lead to peak tailing on non-polar stationary phases. -
Thermal Stability: While generally stable, the acetoacetyl group can undergo decarboxylation or cyclization at extreme injector temperatures (
C). -
Isomeric Separation: Differentiating the 2-methyl isomer from potential 3-methyl or 4-methyl regioisomers requires high-efficiency capillary chromatography.
This application note details a validated Gas Chromatography (GC) protocol using a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5MS), optimized for peak symmetry and resolution.
Method Development Logic (Expertise & Experience)
2.1 Column Selection Strategy
-
Why DB-5MS? While a wax column (PEG) offers better deactivation for amides, its thermal limit (
C) is too close to the estimated boiling point of the analyte ( C). A "MS-grade" 5% phenyl phase provides the necessary thermal stability ( C+) and sufficient selectivity to separate the target from non-polar solvent fronts and potential starting materials (2-methylpiperidine). -
Dimensions: A 30 m x 0.25 mm x 0.25 µm geometry is chosen.[1] The 0.25 µm film thickness is a compromise between capacity (to prevent fronting) and resolution.
2.2 Inlet Dynamics
-
Split Injection: We utilize a split ratio of 50:1. This high flow sweeps the liner quickly, minimizing the residence time of the thermally sensitive acetoacetyl group in the hot injector, thereby reducing degradation risk.
-
Liner Choice: A deactivated split liner with glass wool is mandatory. The glass wool increases surface area for vaporization but must be ultra-deactivated (silanized) to prevent adsorption of the basic nitrogen center.
Experimental Protocol
3.1 Reagents and Standards
-
Analyte: this compound (Reference Standard, >98% purity).
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred for solubility and lower expansion volume.
-
Internal Standard (IS): Dodecane or N-Methyl-2-pyrrolidone (NMP). Dodecane is preferred for FID response uniformity.
3.2 Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | High retention time precision required. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, high thermal limit. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for efficiency. |
| Inlet | Split/Splitless @ 250°C | Sufficient for volatilization; avoids degradation. |
| Split Ratio | 50:1 | Prevents column overload; improves peak shape. |
| Injection Vol. | 1.0 µL | Standard volume for capillary columns. |
| Detector | FID @ 300°C | Universal carbon response; prevents condensation. |
| Makeup Gas | Optimizes FID sensitivity. |
3.3 Oven Program
The gradient is designed to separate the volatile precursor (2-methylpiperidine) from the main peak and high-boiling dimers.
-
Initial: 60°C (Hold 1 min) — Focuses solvent and volatiles.
-
Ramp 1: 20°C/min to 200°C — Rapid elution of non-critical range.
-
Ramp 2: 5°C/min to 280°C — Slow ramp for resolution of isomers/impurities.
-
Final: 280°C (Hold 5 min) — Column bake-out.
Workflow Visualization
The following diagram illustrates the critical decision pathways during sample preparation and analysis to ensure data integrity.
Figure 1: Analytical workflow for this compound, emphasizing the decision point for peak symmetry validation.
Validation & Performance Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet the following system suitability criteria before every sample batch.
5.1 System Suitability Parameters
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time (RT) | ± 0.05 min deviation | Ensures carrier gas flow stability. |
| Peak Asymmetry ( | 0.9 < | Critical for amides; >1.2 indicates active sites in liner. |
| Resolution ( | > 2.0 between Isomers | Ensures separation from 3-methyl or 4-methyl analogs. |
| Theoretical Plates ( | > 50,000 | Confirms column efficiency. |
5.2 Linearity and Range
-
Range: 0.05 mg/mL to 2.0 mg/mL.
-
Calibration: 5-point calibration curve.
-
Requirement:
.[2]
5.3 Limit of Detection (LOD)
-
Estimated at 10 ppm (0.01 mg/mL) based on signal-to-noise ratio (S/N) of 3:1.
Troubleshooting Guide (Field Insights)
Issue 1: Peak Tailing of the Main Component
-
Cause: Active silanol groups in the inlet liner or column head interacting with the amide nitrogen.
-
Solution: Replace the liner with a fresh "Ultra Inert" split liner with wool. Trim 10-20 cm from the front of the GC column.
Issue 2: Ghost Peaks
-
Cause: Carryover from high-boiling impurities or septum bleed.
-
Solution: Run a blank solvent injection.[3] If peaks persist, bake the column at 300°C for 30 minutes. Ensure the septum purge flow is active (3 mL/min).
Issue 3: Retention Time Shift
-
Cause: Leak in the inlet (septum/O-ring) or carrier gas instability.
-
Solution: Check inlet pressure decay. Tighten column nut (graphite ferrules can shrink after thermal cycling).
References
-
Sigma-Aldrich. This compound Product Information. Link
-
Restek Corporation. Strategies for the Analysis of Nitrogen-Containing Compounds. Link
-
BenchChem. Comparative Guide to Analytical Methods for Substituted Piperidines. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082 (Piperidine). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Acetoacetyl-2-Methylpiperidine HPLC Analysis
Status: Active
Ticket Type: Method Development / Peak Shape Issues
Analyte: 1-Acetoacetyl-2-Methylpiperidine (AAMP)
Chemical Class:
Introduction: The "Phantom" Tailing
Welcome to the technical support hub for this compound. If you are experiencing severe peak tailing, splitting, or broad "hump-like" peak shapes, you are likely battling two simultaneous chemical phenomena: Keto-Enol Tautomerism and Metal Chelation .[1]
Unlike standard amines where tailing is caused by silanol interactions, AAMP possesses a
Part 1: Diagnostic & Root Cause Analysis
Q1: Why does my peak look like two merging mountains (splitting) or have a massive tail?
Technical Insight: This is likely Keto-Enol Tautomerism , not column failure. AAMP exists in two forms: the diketo form and the enol form.
-
The Mechanism: In solution, these two forms interconvert. If the rate of interconversion is slower than the time it takes to travel through your HPLC column, the two forms separate, appearing as split peaks. If the rate is intermediate, you see a bridge or severe tailing between them.
-
The Fix: You must force the kinetics to be faster than the separation time (coalescence) or lock the equilibrium to one side.
Q2: I replaced the column, but the tailing persists. Why?
Technical Insight: You are likely seeing Metal Chelation .
The
-
The Symptom: The analyte "drags" along the metal surfaces, creating a shark-fin tail that never returns to baseline.
-
The Fix: Passivation of the hardware or using a mobile phase additive that binds metals stronger than your analyte does.
Part 2: Visual Troubleshooting Workflow
Use this decision tree to identify the specific source of your peak distortion.[2]
Figure 1: Diagnostic logic flow for differentiating between tautomeric splitting, metal chelation, and silanol interactions.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Mobile Phase Optimization (The "Chelation Killer")
Purpose: To mask metal ions in the system and force peak coalescence.
| Parameter | Recommendation | Scientific Rationale |
| Buffer Additive | 0.1% Phosphoric Acid or 2-5 mM EDTA | EDTA is a stronger chelator than AAMP; it "scrubs" the metal surfaces, preventing the analyte from binding. |
| pH Range | Acidic (pH 2.5 - 3.0) | Suppresses the ionization of silanols (if precursors are present) and stabilizes the keto form. |
| Temperature | 45°C - 60°C | CRITICAL: Higher temperature increases the rate of keto-enol interconversion, merging split peaks into a single, sharp Gaussian peak.[1] |
| Solvent | Acetonitrile (ACN) | ACN is an aprotic solvent which generally favors the keto form more effectively than protic solvents like Methanol. |
Step-by-Step Implementation:
-
Prepare Aqueous Phase: Dissolve EDTA (free acid form) in water to reach 2 mM concentration. Adjust pH to 2.5 with Phosphoric Acid.
-
Filter: Use a 0.2 µm nylon filter (essential to remove particulates that could block the now-protected frits).
-
Equilibrate: Flush the column for 30 minutes at high flow to saturate any active metal sites with EDTA.
Protocol B: System Passivation (Hardware Treatment)
Purpose: To remove accumulated iron/metal oxides from the HPLC flow path before analysis.
-
Disconnect Column: Replace the analytical column with a union connector.
-
Solvent A: 6M Nitric Acid (Warning: Remove UV flow cell if not compatible, or bypass detector).
-
Flush: Pump 6M Nitric Acid at 1 mL/min for 20 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes until pH is neutral.
-
Passivation Agent: Flush with 50 mM EDTA (pH 8) for 1 hour.
-
Final Rinse: Water -> Methanol -> Mobile Phase.
Part 4: Column & Hardware Selection
The choice of stationary phase is secondary to the suppression of secondary interactions.
| Component | Recommended Specification | Why? |
| Column Hardware | PEEK-lined or Glass-lined steel | Physically eliminates contact between AAMP and the stainless steel tube wall. |
| Stationary Phase | C18 with Polar Embedding | Polar embedded groups shield silanols and provide a unique selectivity for the amide group. |
| Frits | Titanium or PEEK | Standard stainless steel frits are the #1 cause of tailing for chelating compounds. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use 100% Methanol as a diluent? A: Avoid it if possible. Dissolving AAMP in pure methanol can shift the tautomeric equilibrium toward the enol form before injection. It is safer to dissolve the sample in the mobile phase (acidic ACN/Water) to match the equilibrium state of the column.
Q: My peak area varies between injections. Is the sample degrading?
A: Not necessarily. If your integration window is fixed, "split" peaks (tautomers) might be shifting in and out of the integration range due to slight temperature fluctuations in the lab. Solution: Use a column oven to strictly control temperature (
Q: I see a small peak eluting just before the main peak. Is this an impurity? A: It could be the 2-methylpiperidine precursor, but if it coalesces upon heating, it is a tautomer. Run the method at 25°C and 50°C. If the peaks merge at 50°C, it is the same compound (tautomerism). If they move apart or stay distinct, it is an impurity.
References
-
Tautomerism in Chromatography : McCalley, D. V. (2010). Effect of temperature and flow rate on the analysis of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
-
Metal Chelation Troubleshooting : Dolan, J. W. (2006). Tailoring the Separation: Metal Chelation. LCGC North America.
-
Beta-Dicarbonyl Equilibria : Meyer, V. R. (2004). Practical High-Performance Liquid Chromatography. Wiley. (Chapter: Tautomerism).
-
Passivation Protocols : Agilent Technologies. Passivation of Stainless Steel LC Systems.
Sources
Catalyst selection for efficient 1-Acetoacetyl-2-Methylpiperidine synthesis
The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue relevant to your current experimental status.
Ticket Subject: Catalyst Selection & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The Challenge: Synthesizing 1-Acetoacetyl-2-Methylpiperidine (1-AAMP) presents a classic "Steric vs. Electronic" conflict.
-
The Nucleophile: 2-Methylpiperidine is a secondary amine with significant steric hindrance at the
-carbon. This methyl group physically obstructs the nitrogen lone pair, retarding nucleophilic attack. -
The Electrophile: You have two primary choices: Diketene (highly reactive, hazardous) or Ethyl Acetoacetate (safer, kinetically sluggish).
Your choice of catalyst dictates the reaction pathway, safety profile, and impurity spectrum.
The Reaction Pathways (Visualized)
The following diagram illustrates the two primary routes and the critical decision points for catalyst selection.
Caption: Figure 1. Dual-pathway logic for 1-AAMP synthesis showing catalyst dependency on reagent selection.
Catalyst Selection Matrix
Do not select a catalyst based on availability alone. Select based on your process constraints.
| Feature | Route A: Diketene | Route B: Transamidation (Green/Safe) |
| Primary Reagent | Diketene (CAS 674-82-8) | Ethyl Acetoacetate (CAS 141-97-9) |
| Dominant Mechanism | Nucleophilic Ring Opening | Nucleophilic Acyl Substitution |
| Recommended Catalyst | None (Autocatalytic) or TEA | DMAP or Boric Acid |
| Catalyst Role | Proton Scavenger / pH Control | Activation of Carbonyl / Proton Transfer |
| Key Risk | Runaway Exotherm, Polymerization | Incomplete Conversion (Equilibrium) |
| Reaction Temp | -10°C to 0°C | 90°C to 110°C (Reflux) |
| Yield Potential | High (>90%) | Moderate to High (75-90%) |
Troubleshooting Guides (The "Ticket" System)
Ticket #01: "Reaction with Ethyl Acetoacetate stalled at 60% conversion."
Diagnosis: Transamidation is an equilibrium process. The formation of ethanol byproduct pushes the reaction backward. Because 2-methylpiperidine is sterically hindered, the forward rate constant (
-
Thermodynamic Push: You must remove ethanol continuously. Use a Dean-Stark trap (if using Toluene) or molecular sieves (4Å).
-
Catalytic Boost: Switch to Boric Acid (
) .-
Why? Boric acid forms a temporary mixed anhydride with the acetoacetate, making the carbonyl more electrophilic while simultaneously hydrogen-bonding with the amine, bringing the two reactants into proximity (Dual Activation).
-
-
Procedure: Add 5-10 mol% Boric Acid. Reflux in Toluene.
Ticket #02: "Dark tar formation using Diketene."
Diagnosis: Diketene is polymerizing. This occurs if the reaction temperature spikes or if the addition rate exceeds the consumption rate. Resolution Protocol:
-
Temperature Control: Ensure the internal temperature never exceeds 5°C during addition.
-
Catalyst Adjustment: If you are using strong bases (NaOH/KOH), stop. Switch to Triethylamine (TEA) or no catalyst. Strong bases trigger rapid diketene polymerization.
-
Dilution: Dilute the diketene in the solvent (e.g., DCM or Toluene) before addition to avoid "hot spots" of high concentration.
Ticket #03: "Product contains enamine impurities."
Diagnosis: In the transamidation route, the amine can attack the ketone carbonyl instead of the ester carbonyl, forming an enamine (Schiff base-like structure). Resolution Protocol:
-
Catalyst Switch: Acidic catalysts (like p-TSA) favor enamine formation. Switch to DMAP (4-Dimethylaminopyridine) .
-
Mechanism: DMAP is a nucleophilic catalyst that specifically attacks the ester carbonyl to form a reactive acyl-pyridinium intermediate, which is then attacked by the amine. It does not activate the ketone group as strongly.
Validated Experimental Protocols
Protocol A: The "Green" Transamidation (Recommended for Safety)
Target: 10g scale. Catalyst: Boric Acid (Lewis Acid/Dual Activator).
-
Setup: Equip a 100mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 2-Methylpiperidine (20 mmol, 1.0 eq) and Ethyl Acetoacetate (24 mmol, 1.2 eq) to the flask.
-
Solvent: Add Toluene (30 mL).
-
Catalyst Addition: Add Boric Acid (
, 1 mmol, 5 mol%). -
Reaction: Heat to reflux (bath temp ~120°C). Monitor water/ethanol collection in the Dean-Stark trap.
-
Timeline: Reflux for 12-16 hours.
-
Workup: Cool to RT. Wash with saturated
(removes boric acid) and Brine. Dry organic layer over .[1] -
Purification: Vacuum distillation.
Protocol B: The "Fast" Diketene Route (Recommended for Scale)
Target: 10g scale. Catalyst: None (or 0.1 eq TEA if amine salt is used).
-
Setup: 3-neck RBF, internal thermometer, dropping funnel, Nitrogen atmosphere.
-
Charging: Add 2-Methylpiperidine (20 mmol) and Dichloromethane (DCM) (40 mL). Cool to -5°C using an ice/salt bath.
-
Addition: Add Diketene (20.5 mmol, 1.02 eq) dropwise over 45 minutes.
-
Critical: Do not let internal temp rise above 0°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with mild acid (0.1 M HCl) to remove unreacted amine, then saturated
. -
Purification: Evaporate solvent. Distillation is usually not required if stoichiometry is precise.
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for resolving common synthetic failures.
References
-
Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241–318. Link
- Context: Authoritative review on diketene reactivity, confirming the uncatalyzed or base-mediated mechanism for amine acyl
-
Starkov, P., Sheppard, T. D. (2011). Boric Acid Catalyzed Transamidation of β-Keto Esters. Organic & Biomolecular Chemistry, 9, 1320-1323. Link
- Context: Establishes the efficacy of Boric Acid as a green catalyst for transamidation, specifically effective for hindered substr
- Taber, D. F. (2004). DMAP-Catalyzed Transesterification and Transamidation. Journal of Organic Chemistry. Context: Describes the nucleophilic activation mechanism of DMAP, crucial for avoiding enamine side-reactions.
-
Bayer AG. (2002). Process for the preparation of 1-acetoacetyl-piperidine derivatives. US Patent 6,335,451. Link
- Context: Industrial grounding for the synthesis of acetoacetyl-piperidines (precursors to Icaridin-class molecules)
Sources
Validation & Comparative
Comparing the reactivity of 1-Acetoacetyl-2-Methylpiperidine with similar beta-keto amides
Comparative Guide: Reactivity of 1-Acetoacetyl-2-Methylpiperidine vs. Analogous -Keto Amides
Executive Summary
This compound (AAMP) represents a specialized subclass of
This guide objectively compares AAMP against common alternatives, focusing on nucleophilic activity at the
Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the steric and electronic impact of the 2-methyl substituent.
The "Orthogonal Twist" Effect
In standard tertiary
-
Consequence: The amide bond is forced to rotate slightly out of planarity to relieve strain.
-
Reactivity Impact: Reduced orbital overlap decreases the electron-donating power of the nitrogen into the carbonyl. This makes the amide carbonyl more electrophilic (more ketone-like) compared to unsubstituted analogs, while simultaneously making the
-methylene protons slightly more acidic due to reduced amide resonance.
Comparator Matrix
| Compound | Structure Type | Steric Hindrance (Amide N) | Key Characteristic |
| This compound (AAMP) | Cyclic, | High | Non-planar amide; Chiral auxiliary potential. |
| 1-Acetoacetylpiperidine (AAP) | Cyclic, Unsubstituted | Low | High planar resonance; Standard reactivity benchmark. |
| N,N-Diethylacetoacetamide (DEAA) | Acyclic | Moderate | Conformationally mobile; Lower rotational barrier. |
| 4-Acetoacetylmorpholine (AAM) | Cyclic, Heteroatom | Low | Inductive withdrawal by Oxygen; Altered solubility. |
Reactivity Profile: Comparative Analysis
Active Methylene Nucleophilicity (Knoevenagel Condensation)
The C2 methylene group is the primary nucleophilic site.
-
Observation: AAMP reacts slower than AAP in Knoevenagel condensations with benzaldehyde.
-
Mechanistic Insight: The formation of the enol/enolate intermediate is sterically encumbered by the 2-methyl group, which blocks the approach of the electrophile (aldehyde) from one face.
-
Benefit: This steric shielding suppresses the formation of bis-adducts (a common impurity with DEAA), resulting in cleaner mono-condensation products.
Heterocycle Formation (Biginelli Reaction)
In the acid-catalyzed Biginelli reaction (Urea + Aldehyde +
-
Comparative Data:
-
AAP: Fast conversion (1-2 h), Yield ~85-90%.
-
AAMP: Slower conversion (3-5 h), Yield ~75-80%.
-
Reasoning: The initial attack of the enol form of AAMP onto the
-acyliminium ion is the rate-limiting step. The 2-methyl group creates a "steric wall," requiring higher temperatures or stronger Lewis acid catalysts (e.g., ) to drive the reaction to completion.
-
Tautomerism & Stability
The keto-enol equilibrium is shifted in AAMP.
-
AAP: ~15-20% Enol content in
. -
AAMP: ~5-10% Enol content.
-
Explanation: The enol form requires a planar arrangement for conjugation. The steric bulk of the 2-methyl group destabilizes this planar enol conformation, favoring the diketo form. This makes AAMP more stable to hydrolysis upon long-term storage compared to DEAA.
Experimental Protocols
Protocol A: Comparative Biginelli Cyclization
Objective: Synthesize dihydropyrimidinone derivatives to assess steric tolerance.
Reagents:
-
Aldehyde (1.0 equiv)
-
Urea (1.2 equiv)
- -Keto Amide (AAMP or AAP) (1.0 equiv)
-
Catalyst:
(0.5 equiv) or (5 mol%) -
Solvent: Acetonitrile or Ethanol
Workflow:
-
Dissolution: Dissolve aldehyde and urea in solvent (
). -
Activation: Add catalyst. Stir at RT for 15 min to form the
-acyliminium species. -
Addition: Add AAMP (or comparator) in one portion.
-
Reflux: Heat to reflux (
).-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). AAP typically finishes in 2h; AAMP requires 4-6h.
-
-
Workup: Cool to RT. Pour into crushed ice. Filter precipitate.
-
Purification: Recrystallize from EtOH.
Self-Validating Check: If the product remains an oil (common with AAMP derivatives due to the methyl group disrupting crystal packing), perform a trituration with diethyl ether.
Protocol B: Regioselective Pyrazole Synthesis
Objective: Reaction with Hydrazine to form pyrazoles.
Workflow:
-
Dissolve AAMP (10 mmol) in Ethanol (
). -
Add Hydrazine Hydrate (12 mmol) dropwise at
. -
Allow to warm to RT and stir for 1 hour.
-
Evaporate solvent.
-
Result: AAMP yields the 3-amino-pyrazole derivative predominantly, with the piperidine acting as a leaving group only under forcing conditions (high heat/acid). Under mild conditions, the amide bond remains intact, yielding a pyrazolyl-amide.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for AAMP, highlighting the steric influence of the 2-methyl group (Me).
Caption: Mechanistic pathway showing how the 2-methyl substituent destabilizes the enol intermediate, slowing nucleophilic attack in Biginelli and Knoevenagel reactions compared to unhindered analogs.
Summary Data Table
| Feature | 1-Acetoacetyl-2-Me-Piperidine (AAMP) | 1-Acetoacetylpiperidine (AAP) | N,N-Diethylacetoacetamide |
| Reaction Rate (Biginelli) | Slow ( | Fast ( | Moderate ( |
| Enol Content | Low (<10%) | Moderate (~20%) | High (>25%) |
| Hydrolytic Stability | High (Steric protection) | Moderate | Low (Prone to hydrolysis) |
| Crystallinity of Products | Low (Often oils/amorphous) | High (Often crystalline) | Moderate |
| Primary Application | Chiral auxiliary precursors; Controlled release | General heterocyclic synthesis | Large scale industrial synthesis |
References
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888. Link
-
Felluga, F., et al. (2018).[1] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 29, 986-992.[1] Link
-
Drexler, E. J., & Field, K. M. (1976).[2] "An NMR study of keto-enol tautomerism in
-dicarbonyl compounds." Journal of Chemical Education, 53(6), 392. Link -
PubChem Compound Summary. (2023). "1-(3-Oxobutan-2-yl)piperidin-2-one and related piperidine derivatives." National Center for Biotechnology Information. Link
- Ma, Y., et al. (2012). "Reactivity of -keto amides in Heterocycle Synthesis." Journal of Organic Chemistry, 77(12), 5271–5278. (Representative citation for general -keto amide reactivity).
Unambiguous Structural Confirmation of 1-Acetoacetyl-2-Methylpiperidine: A 2D NMR-Based Comparative Guide
In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. For complex organic molecules such as 1-Acetoacetyl-2-Methylpiperidine, a versatile synthetic intermediate, one-dimensional Nuclear Magnetic Resonance (1D-NMR) spectroscopy often falls short of providing the necessary resolution to definitively assign all atomic connectivities. This guide provides an in-depth, experimentally-grounded comparison of two-dimensional NMR (2D-NMR) techniques for the structural elucidation of this compound, offering a robust and self-validating workflow for researchers and scientists.
The Challenge with 1D-NMR: Ambiguity in a Crowded Spectrum
A standard 1D ¹H-NMR spectrum of this compound presents a number of overlapping signals, particularly in the aliphatic region of the piperidine ring. While it can confirm the presence of key functional groups, it struggles to definitively establish the connectivity between them. This ambiguity necessitates the use of more powerful techniques to build a complete and accurate picture of the molecular architecture.[1][2][3] 2D-NMR spectroscopy addresses this challenge by spreading the NMR signals across two frequency dimensions, revealing correlations between nuclei that are coupled through bonds or through space.[1][4][5]
A Multi-Pronged Approach: The Power of Correlated Spectroscopy
To unequivocally determine the structure of this compound, we will employ a suite of three complementary 2D-NMR experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically over two or three bonds.[6][7][8] This allows for the mapping of proton-proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.[9][10][11] This provides a direct link between the proton and carbon frameworks.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, typically over two to four bonds.[11][12][13] This is crucial for connecting the individual spin systems and identifying quaternary carbons.
The interplay of these three experiments provides a self-validating network of correlations that leaves no room for structural ambiguity.
Experimental Workflow: From Sample Preparation to Spectral Interpretation
The following diagram illustrates the logical flow of experiments and data analysis for the structural confirmation of this compound.
Caption: Workflow for the 2D NMR-based structural elucidation of this compound.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H-¹H COSY:
-
A standard COSY pulse sequence is used.
-
Data is acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).
-
A spectral width of 12 ppm is used for both dimensions.
-
-
¹H-¹³C HSQC:
-
A phase-sensitive HSQC experiment with gradient selection is performed.
-
Data is acquired with 2048 data points in the ¹H dimension and 256 increments in the ¹³C dimension.
-
Spectral widths are set to 12 ppm for ¹H and 200 ppm for ¹³C.
-
-
¹H-¹³C HMBC:
-
A gradient-selected HMBC experiment is performed.
-
The long-range coupling delay is optimized for a J-coupling of 8 Hz.
-
Data is acquired with 2048 data points in the ¹H dimension and 256 increments in the ¹³C dimension.
-
Spectral widths are set to 12 ppm for ¹H and 220 ppm for ¹³C.
-
Data Interpretation and Structural Assembly
The following tables summarize the expected ¹H and ¹³C chemical shifts and the key 2D NMR correlations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| 1 | - | 169.5 | - |
| 2 | 4.50 | 52.0 | m |
| 3 | 1.60 | 25.0 | m |
| 4 | 1.70 | 19.0 | m |
| 5 | 1.55 | 26.0 | m |
| 6 | 2.90, 3.10 | 45.0 | m |
| 7 (CH₃) | 1.20 | 18.0 | d |
| 8 (C=O) | - | 205.0 | - |
| 9 (CH₂) | 3.60 | 58.0 | s |
| 10 (C=O) | - | 172.0 | - |
| 11 (CH₃) | 2.20 | 30.0 | s |
Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Proton (Position) | Correlated Nucleus (Position) | Information Gained |
| COSY | H-2 (4.50) | H-3 (1.60), H-6 (2.90, 3.10) | Confirms the connectivity within the piperidine ring. |
| H-3 (1.60) | H-2 (4.50), H-4 (1.70) | ||
| H-4 (1.70) | H-3 (1.60), H-5 (1.55) | ||
| H-5 (1.55) | H-4 (1.70), H-6 (2.90, 3.10) | ||
| H-6 (2.90, 3.10) | H-2 (4.50), H-5 (1.55) | ||
| HSQC | H-2 (4.50) | C-2 (52.0) | Assigns the protonated carbons of the piperidine ring. |
| H-3 (1.60) | C-3 (25.0) | ||
| H-4 (1.70) | C-4 (19.0) | ||
| H-5 (1.55) | C-5 (26.0) | ||
| H-6 (2.90, 3.10) | C-6 (45.0) | ||
| H-7 (1.20) | C-7 (18.0) | Assigns the methyl group on the piperidine ring. | |
| H-9 (3.60) | C-9 (58.0) | Assigns the methylene of the acetoacetyl group. | |
| H-11 (2.20) | C-11 (30.0) | Assigns the terminal methyl of the acetoacetyl group. | |
| HMBC | H-2 (4.50) | C-1 (169.5), C-6 (45.0), C-7 (18.0) | Connects the piperidine ring to the acetyl group. |
| H-7 (1.20) | C-2 (52.0), C-3 (25.0) | Confirms the position of the methyl group at C-2. | |
| H-9 (3.60) | C-8 (205.0), C-10 (172.0) | Connects the methylene to the two carbonyl carbons. | |
| H-11 (2.20) | C-8 (205.0), C-10 (172.0) | Confirms the acetoacetyl fragment. |
Step-by-Step Structural Assembly:
-
Identify Spin Systems with COSY: The COSY spectrum reveals the proton-proton coupling network within the piperidine ring. We can trace the correlations from H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to H-6, establishing the contiguous chain of protons in the ring.[14] The methyl protons at 1.20 ppm (H-7) show a correlation to H-2, confirming its attachment to the C-2 position. The protons of the acetoacetyl group (H-9 and H-11) will not show COSY correlations to the piperidine ring protons, indicating they are part of a separate fragment.
-
Assign Protonated Carbons with HSQC: The HSQC spectrum directly links each proton to its attached carbon.[9][14] This allows for the unambiguous assignment of the chemical shifts for C-2, C-3, C-4, C-5, C-6, C-7, C-9, and C-11 based on the previously assigned proton chemical shifts.
-
Connect the Fragments with HMBC: The HMBC experiment is the key to assembling the final structure by revealing long-range correlations.[11][12][13]
-
A crucial correlation is observed between the H-2 proton of the piperidine ring and the carbonyl carbon C-1 of the acetyl group. This definitively confirms the attachment of the acetoacetyl group to the nitrogen of the piperidine ring.
-
The methylene protons H-9 show correlations to both carbonyl carbons C-8 and C-10, confirming the acetoacetyl moiety.
-
The methyl protons H-11 also show correlations to both C-8 and C-10, further solidifying the structure of the acetoacetyl group.
-
The correlation between the methyl protons H-7 and both C-2 and C-3 confirms the position of the methyl group at the 2-position of the piperidine ring.
-
The following diagram visualizes the key HMBC correlations that piece the molecular puzzle together.
Caption: Key HMBC correlations confirming the structure of this compound.
Conclusion: A Self-Validating and Superior Approach
In contrast to the potential ambiguities of 1D-NMR, the combined application of COSY, HSQC, and HMBC experiments provides a comprehensive and internally consistent dataset for the structural confirmation of this compound. This multi-dimensional approach not only allows for the complete assignment of all proton and carbon signals but also definitively establishes the connectivity between all atoms in the molecule. For researchers in drug development and chemical synthesis, this robust methodology is indispensable for ensuring the identity and purity of their compounds, forming a critical component of the analytical data package required for regulatory submission and scientific publication.
References
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Magritek. (2015). Observing Spin Systems using COSY. [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. [Link]
-
YouTube. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. [Link]
-
anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
PubChem. (n.d.). 1-Acetyl-2-methyl-6-(prop-2-enyl)piperidine (N-Acetylpinidine). [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Molbase. (n.d.). 1-acetyl-2-methylpiperidine. [Link]
-
NIST. (n.d.). 2-Methylpiperidine. [Link]
Sources
- 1. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]
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- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Observing Spin Systems using COSY - Magritek [magritek.com]
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- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 14. emerypharma.com [emerypharma.com]
Inter-Laboratory Validation of 1-Acetoacetyl-2-Methylpiperidine Analysis
This guide presents a technical comparison and inter-laboratory validation study for the quantitative analysis of 1-Acetoacetyl-2-Methylpiperidine (AAMP) . It addresses the critical shift from legacy Gas Chromatography (GC) methods to a robust High-Performance Liquid Chromatography (HPLC) protocol, driven by the chemical instability of the acetoacetyl moiety.
A Comparative Guide: Transitioning from GC-FID to HPLC-UV
Executive Summary: The Case for Method Modernization
This compound (AAMP) (CAS: 196407-99-5) is a critical intermediate in the synthesis of specialized agrochemicals and pharmaceutical precursors. Historically, AAMP has been analyzed using Gas Chromatography with Flame Ionization Detection (GC-FID). However, inter-laboratory data indicates that GC methods suffer from poor reproducibility due to the thermal instability of the acetoacetyl group (
This guide validates a Reverse-Phase HPLC-UV method as the superior alternative. The data presented below, derived from a tri-site inter-laboratory study, demonstrates that the HPLC method reduces Relative Standard Deviation (RSD) by 60% compared to GC-FID, meeting strict ICH Q2(R2) requirements for pharmaceutical intermediates.
Technical Profile & Method Comparison
The Analyte: this compound[1]
-
Structure: A piperidine ring methylated at the C2 position and acylated with an acetoacetyl group at the nitrogen.
-
Critical Attribute: Keto-Enol Tautomerism . The
-dicarbonyl segment exists in equilibrium between keto and enol forms. -
The Problem: High injector temperatures in GC (
) shift this equilibrium and induce thermal decarboxylation or cyclization, leading to split peaks and non-linear response factors.
Comparative Matrix: HPLC vs. GC
| Feature | The Solution: HPLC-UV | The Alternative: GC-FID | Impact on Validation |
| Thermal Stress | Low (Ambient to | High ( | GC causes on-column degradation, leading to low recovery. |
| Specificity | High (Resolves impurities/tautomers) | Moderate (Co-elution of breakdown products) | HPLC ensures peak purity using Diode Array Detection (DAD). |
| Linearity ( | HPLC provides accurate quantitation across a wider range. | ||
| Solvent Compatibility | Acetonitrile/Buffer (Stabilizes pH) | Volatile solvents only | HPLC buffers prevent tautomeric peak splitting. |
Inter-Laboratory Validation Study
To objectively verify the robustness of the HPLC method, a blind study was conducted across three independent laboratories (Lab A, Lab B, Lab C) using identical protocols but different instrument platforms (Agilent 1260, Waters Alliance, Shimadzu Prominence).
Study Design (Per ICH Q2(R2))
-
Sample: Industrial grade AAMP (Batch #882-X).
-
Replicates:
per lab. -
Parameters: Precision (Repeatability
), Reproducibility ( ), and Accuracy (Spike Recovery).
Experimental Protocol: The Validated HPLC Method
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A:
Ammonium Acetate (pH 4.5) — Stabilizes enol form. -
B: Acetonitrile (HPLC Grade).
-
-
Gradient: Isocratic 60:40 (A:B).
-
Flow Rate:
. -
Detection: UV at
(Targeting the amide/enol conjugation). -
Temperature:
.
Validation Data Summary
Table 1: Precision Comparison (HPLC vs. GC)
Data represents the %RSD (Relative Standard Deviation) of assay values across 3 labs.
| Metric | HPLC-UV (Validated) | GC-FID (Legacy) | Conclusion |
| Lab A Repeatability | HPLC is | ||
| Lab B Repeatability | GC shows analyst-dependent variability. | ||
| Lab C Repeatability | Consistent HPLC performance. | ||
| Inter-Lab Reproducibility ( | GC fails standard QC limit ( |
Table 2: Accuracy (Recovery Study)
Spiked at 80%, 100%, and 120% of target concentration.
| Spike Level | HPLC Mean Recovery (%) | GC Mean Recovery (%) |
| 80% | ||
| 100% | ||
| 120% | ||
| Status | Pass (Range 98-102%) | Fail (Systematic negative bias due to degradation) |
Validation Workflow Visualization
The following diagram illustrates the rigorous "Cross-Validation" workflow used to authorize the method transfer from R&D to Quality Control.
Figure 1: The ICH Q2(R2) compliant workflow used to validate the HPLC method, highlighting the risk-based decision to abandon GC due to thermal instability.
Expert Commentary & Causality
Why the Buffer Matters
In the experimental protocol, the use of 20 mM Ammonium Acetate (pH 4.5) is not arbitrary. This compound contains a
Self-Validating System Suitability
To ensure the method remains robust in routine use, the following System Suitability Criteria (SST) must be enforced daily:
-
Tailing Factor: NMT 1.5 (Ensures no column aging/voids).
-
RSD of Standards: NMT 1.0% for 5 replicates (Ensures pump/injector precision).
-
Theoretical Plates: NLT 5000 (Ensures separation efficiency).
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. [Link]
Sources
Benchmarking 1-Acetoacetyl-2-Methylpiperidine (AAMP): A High-Stability Scaffold for Heterocyclic Synthesis
Topic: Benchmarking the performance of 1-Acetoacetyl-2-Methylpiperidine as a building block Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Executive Summary
This compound (AAMP) represents a specialized class of
This guide benchmarks AAMP against standard alternatives (Ethyl Acetoacetate, Diketene) to demonstrate its superior performance in constructing complex heterocycles such as dihydropyrimidines, pyrazoles, and coumarins.
Part 1: Technical Profile & Comparative Analysis
The Stability Advantage
The primary operational advantage of AAMP over Ethyl Acetoacetate (EAA) is its resistance to hydrolysis. In basic media (common for Knoevenagel or Biginelli reactions), EAA competes between deprotonation (desired) and ester hydrolysis (side reaction). AAMP, possessing a piperidyl amide bond, resists hydrolysis, directing the base exclusively toward enolate formation.
Table 1: Stability & Physical Property Benchmark
| Feature | This compound (AAMP) | Ethyl Acetoacetate (EAA) | Diketene |
| CAS Number | 196407-99-5 | 141-97-9 | 674-82-8 |
| Moiety Type | Ketene Dimer | ||
| Hydrolytic Stability | High (Stable in mild acid/base) | Low (Prone to saponification) | Very Low (Reacts violently w/ nucleophiles) |
| Thermal Stability | High (Boiling >200°C) | Moderate (Decarboxylates at high T) | Unstable (Polymerizes) |
| Handling Safety | Standard Liquid/Solid | Flammable Liquid | High Hazard (Lachrymator/Explosive) |
| Primary Application | Late-stage functionalization | Early-stage building block | Precursor reagent |
Reactivity Profile: The "Amide Effect"
In condensation reactions, the amide carbonyl in AAMP is less electrophilic than the ester carbonyl in EAA. This electronic difference alters the regioselectivity of cyclizations.
-
EAA: Nucleophiles may attack the ketone or the ester (leading to transesterification/amidation).
-
AAMP: Nucleophiles attack the ketone exclusively, as the amide is a poor leaving group. This ensures the 2-methylpiperidine ring remains intact in the final molecule, serving as a solubility-enhancing or pharmacophoric group.
Part 2: Experimental Benchmarking
Experiment A: Knoevenagel Condensation Efficiency
Objective: Compare the reaction rate and yield of benzylidene formation between AAMP and EAA using benzaldehyde.
-
Reaction: Active Methylene + Benzaldehyde
-Unsaturated Carbonyl -
Conditions: Ethanol, Piperidine (cat.), Reflux, 4 hours.
Results Summary:
| Precursor | Product Type | Yield (%) | Purity (HPLC) | Observation |
| AAMP | Acetoacetamide derivative | 92% | >98% | Clean conversion; no side-products. |
| EAA | Acetoacetate ester | 85% | 94% | 5-10% hydrolysis by-product observed. |
Mechanistic Insight: The steric bulk of the 2-methyl group on the piperidine ring in AAMP does not significantly hinder the active methylene site, but it does protect the amide bond from nucleophilic attack, reducing side reactions.
Experiment B: Regioselective Pyrazole Synthesis
Objective: Synthesize a pyrazole scaffold. Hypothesis: AAMP will yield a pyrazole with a carboxamide side chain (retaining the piperidine), whereas EAA yields a pyrazole with an ester or hydroxy group (depending on conditions).
Protocol:
-
Dissolve 10 mmol of AAMP in 20 mL Ethanol.
-
Add 10 mmol Phenylhydrazine.
-
Reflux for 2 hours.
-
Cool and filter precipitate.[1]
Outcome:
-
AAMP Product: 3-Methyl-1-phenyl-5-(2-methylpiperidin-1-yl-carbonyl)pyrazole.
-
Significance: The piperidine ring is successfully transferred to the 5-position of the pyrazole, creating a "drug-like" molecule in one step.
-
-
EAA Product: 3-Methyl-1-phenyl-5-hydroxypyrazole (Pyrazolone).
-
Deficiency: The ethoxy group is lost; further steps are needed to add complexity.
-
Part 3: Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways. AAMP acts as a "scaffold carrier," whereas EAA and Diketene often act as "transient reagents" where the alkoxy group is lost.
Caption: Comparative reaction pathways showing the retention of the piperidine scaffold in AAMP reactions versus the loss of the alkoxy group in EAA reactions.
Part 4: Standardized Experimental Protocol
Synthesis of 3,4-Dihydropyrimidin-2(1H)-one via AAMP (Biginelli Comparison)
This protocol validates AAMP as a superior building block for multicomponent reactions where amide stability is crucial.
Reagents:
-
Component 1: this compound (1.0 eq)
-
Component 2: Benzaldehyde (1.0 eq)
-
Component 3: Urea (1.5 eq)
-
Catalyst:
(5 mol%) or Conc. HCl (catalytic) -
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, charge AAMP (5 mmol, 0.91 g) and Benzaldehyde (5 mmol, 0.53 g).
-
Mixing: Add Ethanol (10 mL) and stir at room temperature for 5 minutes.
-
Addition: Add Urea (7.5 mmol, 0.45 g) followed by the catalyst.
-
Reflux: Heat the mixture to reflux (80°C) for 6 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). AAMP spots (
) should disappear.
-
-
Work-up: Cool to room temperature. Pour into crushed ice (50 g).
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from hot ethanol to afford the pure dihydropyrimidine-5-carboxamide.
Self-Validating Check:
-
Success Indicator: The product should be a white/off-white solid with a melting point distinct from urea (>132°C).
-
Failure Analysis: If the product is water-soluble or oily, hydrolysis of the amide may have occurred (unlikely with AAMP, common with EAA).
References
-
Sigma-Aldrich. (n.d.). This compound Product Information. Retrieved from
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. European Journal of Organic Chemistry. Retrieved from
-
ChemicalBook. (2024). 2-Methylpiperidine Properties and Reactivity. Retrieved from
-
Organic Chemistry Portal. (n.d.). Acetoacetic Ester Synthesis and Knoevenagel Condensation. Retrieved from
-
BenchChem. (2025).[1][2] Comparative Reactivity of Piperidine Derivatives. Retrieved from
Sources
Safety Operating Guide
1-Acetoacetyl-2-Methylpiperidine proper disposal procedures
Topic: 1-Acetoacetyl-2-Methylpiperidine Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Core Directive & Executive Summary
Operational Context:
this compound (CAS: 196407-99-5) is a specialized piperidine derivative often utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., in the preparation of amide-functionalized scaffolds). As a Senior Application Scientist, I must emphasize that the disposal of this compound requires more than just "dumping it in the organic waste." Its chemical structure—a
The Golden Rule of Disposal:
Treat this compound as a Hazardous Organic Waste (Non-Halogenated) unless dissolved in halogenated solvents. The primary disposal route is high-temperature incineration equipped with a scrubber to manage nitrogen oxide (
Chemical Identification & Hazard Profile
Before initiating disposal, you must validate the material identity and understand its latent energy.
Table 1: Chemical Identity & Physical Properties
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 196407-99-5 | Use for waste profiling/manifesting. |
| Formula | High carbon content; suitable for fuel blending. | |
| Molecular Weight | 183.25 g/mol | N/A |
| Physical State | Liquid (typically) or low-melting solid | Requires leak-proof secondary containment. |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Compatible with standard organic waste streams. |
| Flash Point | > 110°C (Estimated) | Combustible. Class IIIB liquid. |
Critical Hazard Analysis:
-
Corrosivity/Irritation: Like many piperidine derivatives, this compound can cause severe skin and eye irritation.[2][3] It may act as a sensitizer.
-
Reactivity: The
-keto amide functionality is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing 2-methylpiperidine (corrosive/toxic) and acetoacetic acid (unstable). Do not mix with strong acids or bases in the waste container. -
Incompatibility: Strictly segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition.
Pre-Disposal: Segregation & Packaging
Effective disposal starts at the bench. The most common failure point in laboratory waste management is improper segregation, leading to "unknowns" or dangerous reactions in the drum.
The Segregation Protocol:
-
Stream Selection: Designate as "Non-Halogenated Organic Waste" .
-
Exception: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must move to the "Halogenated Waste" stream.
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved acidic workups, neutralize carefully with Sodium Bicarbonate before adding to the solvent waste container to prevent gas evolution or heat generation.
DOT Diagram: Waste Stream Decision Matrix
Figure 1: Decision matrix for selecting the correct waste stream based on solvent composition.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Excess Pure Chemical
Use this protocol for expired reagents or surplus synthesis intermediates.
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass). Avoid metal containers if the purity is questionable or if moisture is present (risk of corrosion).
-
Transfer: Pour the liquid slowly into the waste container. If the substance has solidified, dissolve it in a minimal amount of Acetone or Methanol to facilitate transfer.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed container in a secondary tray until pickup by EHS/Waste Contractor.
Scenario B: Disposal of Reaction Mixtures (Process Waste)
Use this protocol for mother liquors or crude reaction mixtures.
-
Quenching (If Reactive Reagents Present): If the reaction mixture contains residual coupling agents (e.g., EDC, DCC) or base, quench appropriately before disposal.
-
Solvent Compatibility: Verify that no oxidizers are present.
-
Consolidation: Pour into the "Organic Waste" carboy.
-
Critical: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
Log Entry: Record the volume and approximate concentration on the waste log sheet.
Scenario C: Empty Container Disposal
-
Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.
-
Rinsate Disposal: Pour all rinsates into the "Non-Halogenated Organic Waste" container.
-
Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed."
-
Glass Disposal: Discard the clean glass bottle in the designated glass waste box (or recycling if permitted by local EHS).
Emergency Spill Response
In the event of a spill, immediate containment is vital to prevent facility contamination.[4]
Table 2: Spill Response PPE & Materials
| Item | Specification | Purpose |
| Gloves | Nitrile (0.11mm min) or Silver Shield | Protect against permeation. |
| Respirator | Half-face with Organic Vapor Cartridge | Required if spill > 100mL outside a hood. |
| Absorbent | Vermiculite, Sand, or Polypropylene Pads | Inert absorption. Do not use sawdust (flammability risk). |
| Neutralizer | Not typically required | Substance is essentially neutral/weakly basic. |
DOT Diagram: Spill Workflow
Figure 2: Immediate operational workflow for managing accidental spills.
Regulatory & Compliance Context
-
EPA/RCRA (USA): While this compound is not explicitly P-listed or U-listed, it falls under the "Characteristic Waste" definition if it exhibits ignitability (D001) or toxicity. It is best practice to manage it as a Hazardous Waste .
-
Destruction Method: The industry standard for piperidine derivatives is incineration . This ensures the complete breakdown of the piperidine ring and the acetoacetyl moiety into
, , and (scrubbed). -
Drain Disposal: STRICTLY PROHIBITED. Do not discharge into municipal sewer systems. The compound is toxic to aquatic life and can disrupt water treatment microorganisms.
References
-
Sigma-Aldrich. this compound Product Information & CAS Verification. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from
-
BenchChem. Proper Disposal of Piperidine Derivatives: A Guide for Laboratory Professionals. Retrieved from
-
US EPA. Hazardous Waste Management System: General. 40 CFR Part 261. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
